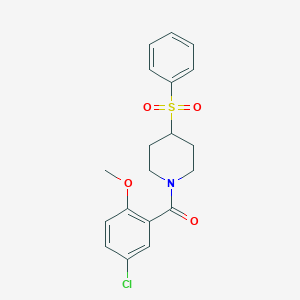
(5-Chloro-2-methoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Chloro-2-methoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a methoxyphenyl group, a phenylsulfonyl group, and a piperidinyl group, all attached to a methanone backbone. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could potentially undergo demethylation under acidic conditions. The phenylsulfonyl group could potentially participate in substitution reactions .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approach : The compound has been synthesized through various chemical reactions involving substitution, amidation, and Friedel-Crafts acylation processes. These methodologies offer insights into the chemical properties and reactivity of the compound, highlighting its potential for further chemical modifications and applications in drug design and development (Rui, 2010).
Structural Characterization : Detailed structural studies, including crystallography and spectroscopy, have been conducted to understand the molecular geometry, conformation, and intermolecular interactions of the compound. These studies provide valuable information for predicting the behavior of the compound in biological systems and its interactions with biological targets (Karthik et al., 2021).
Potential Therapeutic Applications
Antimicrobial Activity : Research into the antimicrobial properties of derivatives and analogues of (5-Chloro-2-methoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has shown promising results against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Enzyme Inhibition for Alzheimer's Disease : Multifunctional amides derived from the compound have shown moderate enzyme inhibitory potential against enzymes relevant to Alzheimer's disease, offering a foundation for the development of new therapeutic agents aimed at managing neurodegenerative disorders (Hassan et al., 2018).
Antitubercular Activity : The compound's derivatives have been evaluated for their antitubercular activity, with some showing promising results against Mycobacterium tuberculosis. This opens up avenues for further research into novel antitubercular agents (Bisht et al., 2010).
Future Directions
properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-18-8-7-14(20)13-17(18)19(22)21-11-9-16(10-12-21)26(23,24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIKXMRWBLJBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

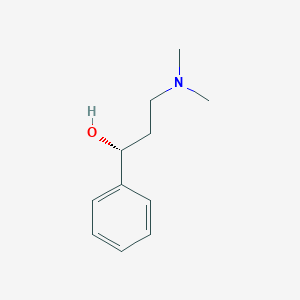

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)
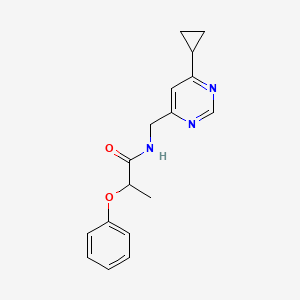
![N-(4-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2891323.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)

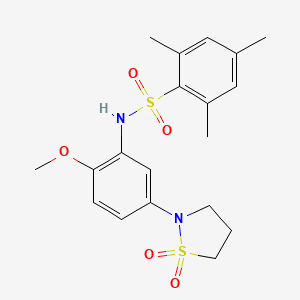
![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)
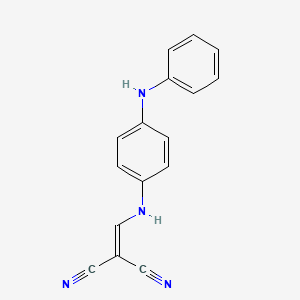
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)
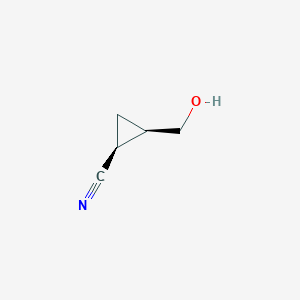
![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)